(Cyclopropylethynyl)trimethylsilane
Overview
Description
“(Cyclopropylethynyl)trimethylsilane” is likely a silicon-based compound, given the presence of “trimethylsilane” in its name. Trimethylsilane is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .
Synthesis Analysis
While specific synthesis methods for “(Cyclopropylethynyl)trimethylsilane” are not available, trimethylsilyl derivatives are often used in metabolomics . They are also used in the analysis of carbohydrates by gas chromatography and mass spectrometry .Molecular Structure Analysis
The molecular structure of “(Cyclopropylethynyl)trimethylsilane” would likely involve a silicon atom bonded to three methyl groups and a cyclopropylethynyl group .Scientific Research Applications
1. Intermetal Dielectrics
Research by Loboda (1999) discusses the use of trimethylsilane in depositing dielectric thin films in standard PECVD systems. This material has been applied in creating reduced permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, indicating its potential in advanced device multilevel metal interconnection schemes.
2. Reactions with Carbonyl Compounds
In 1983, a study by Kuwajima, Nakamura, & Hashimoto explored the reaction of (Phenylethynyl)trimethylsilane with various carbonyl compounds. This reaction led to the formation of silylated propargyl alcohol derivatives, showcasing the compound's utility in synthesizing specific organic molecules.
3. Coupling Reactions in Organic Synthesis
The coupling reactions of alkynylsilanes, including (Cyclopropylethynyl)trimethylsilane, have been studied by Nishihara et al. (2000). Their work demonstrates how these compounds can be used to synthesize conjugate diynes and disubstituted ethynes, indicating their importance in organic synthesis.
4. Gold-Catalyzed Oxidative Coupling Reactions
A study by Brenzovich, Brazeau, & Toste (2010) looked into the use of arylsilanes, including trimethylsilanes, in gold-catalyzed oxidative coupling reactions. This research highlights the role of these compounds in facilitating efficient and selective organic reactions.
5. Protection of Terminal Ethynyl Groups
The protection of terminal ethynyl groups using trimethylsilane has been a subject of study, as discussed by Eaborn, Thompson, & Walton (1967). They demonstrated how the trimethylsilyl group could be utilized in Grignard syntheses, proving its versatility in organic chemistry.
6. Synthesis of N-Cyclopropylanilines
Yoshida et al. (2003) investigated the synthesis of N-Cyclopropylanilines through the condensation reaction of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane. Their work, available here, reveals the potential of trimethylsilane derivatives in synthesizing complex organic structures.
Future Directions
properties
IUPAC Name |
2-cyclopropylethynyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-9(2,3)7-6-8-4-5-8/h8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQSVLJDYLPMCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374130 | |
Record name | CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(trimethylsilyl)acetylene | |
CAS RN |
81166-84-9 | |
Record name | CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.